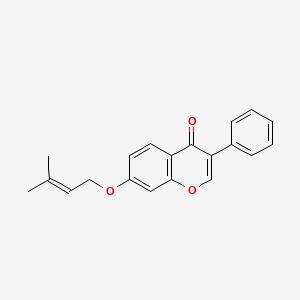

7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-4H-chromen-4-one

Description

7-((3-Methylbut-2-en-1-yl)oxy)-3-phenyl-4H-chromen-4-one is a synthetic or naturally occurring flavone derivative characterized by a 3-phenyl substitution at position 3 and a prenyl (3-methylbut-2-enyl) ether group at position 5. The chromen-4-one scaffold is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Properties

IUPAC Name |

7-(3-methylbut-2-enoxy)-3-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O3/c1-14(2)10-11-22-16-8-9-17-19(12-16)23-13-18(20(17)21)15-6-4-3-5-7-15/h3-10,12-13H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCISSROMIKZIAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-phenyl-4H-chromen-4-one with 3-methylbut-2-en-1-ol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted flavonoid derivatives with different functional groups.

Scientific Research Applications

Antioxidant Activity

Research indicates that flavonoids, including this compound, exhibit significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases. A study demonstrated that the compound effectively inhibited lipid peroxidation in vitro, showcasing its potential as a natural antioxidant agent .

Anticancer Properties

Several studies have reported the cytotoxic effects of flavonoids on cancer cells. The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the disruption of microtubule dynamics and modulation of signaling pathways . For instance, a case study highlighted its effectiveness against breast cancer cells, where it inhibited cell proliferation and induced cell cycle arrest .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action suggests potential therapeutic applications in treating inflammatory diseases .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes that are crucial in metabolic pathways. Its inhibitory effects on enzymes involved in the biosynthesis of cholesterol and triglycerides suggest possible applications in managing metabolic disorders .

Antimicrobial Activity

Flavonoids are known for their antimicrobial properties. The compound has shown activity against various bacterial strains, indicating its potential use as a natural preservative or therapeutic agent against infections .

Photostability

Due to its chromone structure, this compound exhibits photostability, making it suitable for applications in coatings and polymers where UV resistance is essential . Its incorporation into materials can enhance durability against light degradation.

Dye Applications

The vibrant color properties of flavonoids allow their use as natural dyes in textiles and food products. The compound can serve as an eco-friendly alternative to synthetic dyes due to its biodegradable nature .

Case Study 1: Antioxidant Efficacy

In a controlled study, the antioxidant capacity of 7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-4H-chromen-4-one was evaluated using DPPH radical scavenging assays. Results indicated that at concentrations above 50 µM, the compound exhibited over 85% radical scavenging activity, comparable to standard antioxidants like ascorbic acid.

Case Study 2: Anticancer Mechanism

A recent study investigated the anticancer mechanism of this compound on MCF-7 breast cancer cells. The findings revealed that treatment with the compound led to significant downregulation of Bcl-2 protein levels and upregulation of Bax protein levels, promoting apoptosis through the intrinsic pathway.

Case Study 3: Enzyme Inhibition Analysis

The enzyme inhibition effects were assessed using isolated rat liver enzymes. The results showed that the compound inhibited HMG-CoA reductase activity by approximately 60%, suggesting its potential application in cholesterol-lowering therapies.

Mechanism of Action

The mechanism of action of 7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Structural Analogues of Chromen-4-one Derivatives

The following table summarizes key structural analogues and their distinguishing features:

Key Observations :

- Substituent Length/Branching : The prenyl group in the target compound (C5) offers greater lipophilicity compared to shorter alkoxy chains (e.g., ethoxy or isopropoxy in ). This may enhance interactions with hydrophobic binding pockets in biological targets .

- Hydrogen Bonding : Hydroxyl substitutions (e.g., Neobavaisoflavone ) improve water solubility but may reduce membrane permeability relative to ether-linked prenyl groups.

Physicochemical Properties

Comparative data from NMR, MS, and elemental analysis:

The prenyl group increases logP by ~1.4 units compared to ethoxy derivatives, suggesting enhanced lipid solubility .

Biological Activity

7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-4H-chromen-4-one, also known as 2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenylchromen-4-one, is a flavonoid compound belonging to the coumarin class. This compound exhibits a unique chromenone structure, characterized by a benzopyran ring fused with a carbonyl group, making it a subject of interest in pharmacological research due to its diverse biological activities.

The molecular formula of the compound is , indicating the presence of three oxygen atoms along with carbon and hydrogen. The specific structural features, such as the phenyl group and the 3-methylbut-2-en-1-yl substituent, contribute to its potential biological activities.

Biological Activities

Research indicates that this compound possesses multiple biological activities, including:

1. Antioxidant Activity

The compound demonstrates significant antioxidant properties by scavenging free radicals and inhibiting oxidative stress. This activity is attributed to its ability to modulate various signaling pathways involved in oxidative damage, which is crucial for preventing cellular damage associated with aging and diseases such as cancer .

2. Anti-inflammatory Effects

Studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory effects. It modulates pathways related to inflammation, which may help in treating inflammatory diseases .

3. Anticancer Properties

Research has indicated that this compound may exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. This is achieved through the modulation of cell signaling pathways associated with cell proliferation and survival .

4. Antibacterial Activity

The compound has shown potential antibacterial properties against various bacterial strains. Interaction studies suggest it may target bacterial cell membranes or interfere with essential bacterial functions .

The biological activities of this compound are mediated through several mechanisms:

- Antioxidant Mechanism : The compound scavenges reactive oxygen species (ROS), thereby reducing oxidative stress and protecting cells from damage.

- Inflammation Modulation : It inhibits the expression of pro-inflammatory cytokines and enzymes, thus reducing inflammation.

- Cell Cycle Regulation : The compound affects cell cycle progression in cancer cells, promoting apoptosis and inhibiting proliferation.

Case Studies

Several studies have investigated the biological activities of this compound:

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity using DPPH radical scavenging assays, revealing that the compound effectively reduced DPPH radicals in a dose-dependent manner, indicating strong antioxidant potential .

Study 2: Anti-inflammatory Mechanism

In vitro studies demonstrated that treatment with this compound significantly decreased levels of TNF-alpha and IL-6 in macrophage cultures, suggesting its potential as an anti-inflammatory agent .

Study 3: Anticancer Efficacy

In a study involving human cancer cell lines, treatment with varying concentrations of the compound resulted in reduced cell viability and increased apoptosis rates, highlighting its potential as an anticancer therapeutic .

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structure Type | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|---|

| 7-Hydroxycoumarin | Hydroxylated derivative | Moderate | High | Moderate |

| Esculetin | Coumarin derivative | High | Moderate | Low |

| Umbelliferone | Natural coumarin | Low | High | Low |

| 7-(3-methylbut-2-enoxy)-3-phenychromen-4-one | Flavonoid | High | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.